Z-GLY-MET-OH

Descripción general

Descripción

Z-GLY-MET-OH is a peptide compound consisting of glycine and methionine residues. This compound is often used in biochemical research and drug development due to its stability and solubility in water .

Mecanismo De Acción

Target of Action

Z-GLY-MET-OH, also known as N-[N-[(Phenylmethoxy)carbonyl]glycyl]-L-methionine, is a dipeptide consisting of the amino acids glycine and methionine . It plays a role as a metabolite

Biochemical Pathways

For instance, they can serve as building blocks for protein synthesis or be metabolized to provide energy .

Pharmacokinetics

They can be metabolized by various enzymes, and the resulting metabolites can be excreted in urine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Z-GLY-MET-OH typically involves the following steps:

Protection of Amino Groups: The amino groups of glycine and methionine are protected using a phenylmethoxycarbonyl (Cbz) group.

Coupling Reaction: The protected glycine and methionine are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM).

Deprotection: The Cbz protecting group is removed using hydrogenation with a palladium catalyst to yield the final product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness, often employing solid-phase peptide synthesis (SPPS) techniques .

Análisis De Reacciones Químicas

Types of Reactions

Z-GLY-MET-OH undergoes various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

Substitution: The phenylmethoxycarbonyl group can be substituted with other protecting groups or functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, mild acidic conditions.

Reduction: Sodium borohydride, methanol as solvent.

Substitution: Various nucleophiles, basic conditions.

Major Products

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Deprotected peptide.

Substitution: Peptides with different protecting groups.

Aplicaciones Científicas De Investigación

Applications in Peptide Synthesis

Z-Gly-Met-OH is primarily utilized as a building block in peptide synthesis. Its unique structure allows for the formation of more complex peptides, which are essential in various biochemical applications.

Peptide Synthesis Methods

- Solid-Phase Peptide Synthesis (SPPS) : this compound can be incorporated into peptides using SPPS techniques, which facilitate the sequential addition of amino acids to a growing peptide chain.

- Liquid-Phase Synthesis : This method allows for the synthesis of larger peptides by utilizing this compound as a key intermediate.

This compound exhibits various biological activities that make it a subject of interest in pharmacological research.

Key Findings

- Antioxidant Properties : Studies have shown that peptides containing methionine, such as this compound, exhibit significant antioxidant activities, which are crucial in protecting cells from oxidative stress .

- Interactions with Free Radicals : Research indicates that methionine residues can enhance the stability of peptides against oxidative degradation, making this compound valuable for studying oxidative stress mechanisms .

Therapeutic Potential

The therapeutic applications of this compound are being explored in several areas:

- Dermatology : Zinc(II) complexes with amino acids like methionine have shown promise for use in dermatological products due to their antimicrobial properties .

- Cancer Research : The antioxidant properties of this compound may contribute to its potential use in cancer therapies by mitigating oxidative damage to cells .

Comparative Analysis of Related Compounds

To understand the uniqueness of this compound, a comparison with related compounds is beneficial:

| Compound Name | Structure | Unique Characteristics |

|---|---|---|

| Glycine | H₂N-CH₂-COOH | Simplest amino acid; no chiral center |

| Methionine | H₂N-CH(CH₃)-CH₂-CH₂-S-CH₃ | Contains sulfur; important for protein synthesis |

| Z-Gly-Gly-Phe-OH | Z-Gly-Gly-Phenylalanine-OH | Involved in taste modulation |

| Gly-Met-Gly | Glycine-Methionine-Glycine | Simple tripeptide; studied for hydrolysis reactions |

Case Studies and Research Findings

Several studies highlight the applications and effects of this compound:

- Oxidative Stress Studies : Research involving oxidative stress has demonstrated that peptides like this compound can effectively scavenge free radicals, thus providing insights into their protective roles in cellular environments .

- Peptide Interactions : Investigations into how this compound interacts with other biomolecules reveal its potential as a modulator in biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

- N-[N-[(Phenylmethoxy)carbonyl]glycyl]-L-proline

- N-[N-[(Phenylmethoxy)carbonyl]glycyl]-L-leucine

- N-[N-[(Phenylmethoxy)carbonyl]glycyl]-L-alaninamide

Uniqueness

Z-GLY-MET-OH is unique due to its specific combination of glycine and methionine residues, which confer distinct chemical properties and biological activities. Its stability and solubility make it particularly valuable in biochemical research and drug development .

Actividad Biológica

Z-GLY-MET-OH, also known as Z-Gly-Gly-Methionine-OH, is a peptide compound notable for its biological activities and potential applications in various fields, including biochemistry, medicine, and materials science. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

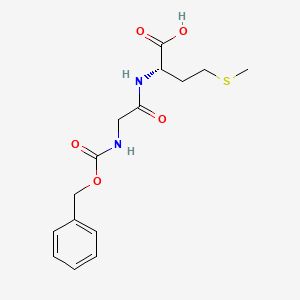

Chemical Structure and Properties

This compound consists of two glycine residues and one methionine residue, with a benzyloxycarbonyl (Z) protecting group on the amino terminal. Its molecular formula is , and it has a molecular weight of approximately 273.31 g/mol. The presence of methionine imparts unique properties that differentiate it from other glycine-rich peptides.

Biological Activities

This compound exhibits several biological activities, which can be categorized as follows:

1. Antioxidant Activity:

- The methionine residue in this compound can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is crucial for cellular health and may play a role in preventing various diseases associated with oxidative damage.

2. Antimicrobial Properties:

- Studies have indicated that this compound possesses antimicrobial activity against certain bacteria and fungi. Its structural components may enhance its interaction with microbial membranes, leading to increased permeability and cell death .

3. Enzymatic Interactions:

- This compound can serve as a substrate or inhibitor for specific enzymes involved in peptide metabolism. This interaction can influence various cellular processes, including protein synthesis and degradation.

4. Cell Signaling Modulation:

- The compound may modulate signaling pathways by interacting with receptors or other signaling molecules, potentially affecting cellular responses to external stimuli.

The mechanism of action of this compound involves multiple pathways:

- Antioxidant Mechanism: The methionine residue can undergo oxidation to form methionine sulfoxide or sulfone, which may play a role in redox signaling within cells.

- Enzymatic Pathways: By acting on specific enzymes, this compound can alter metabolic pathways that are critical for maintaining cellular homeostasis.

- Signaling Pathways: Interaction with cell surface receptors may lead to downstream effects on gene expression and cellular function.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Applications in Scientific Research

This compound has diverse applications across several fields:

- Biochemistry: Used as a model compound in studies related to peptide synthesis and stability.

- Medicine: Investigated for therapeutic properties such as antioxidant and anti-inflammatory effects.

- Materials Science: Employed in developing peptide-based materials due to its unique structural characteristics.

Propiedades

IUPAC Name |

4-methylsulfanyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5S/c1-23-8-7-12(14(19)20)17-13(18)9-16-15(21)22-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,21)(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQGLWUIDPXMHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3561-48-6 | |

| Record name | NSC169155 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.